molecular formula C22H26N4O2S B306012 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No. B306012
M. Wt: 410.5 g/mol
InChI Key: RHBCMRSNXQTMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which is a group of compounds that have shown promising results in medicinal chemistry.

Scientific Research Applications

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has shown potential as a drug candidate for the treatment of various diseases. It has been reported to have antimicrobial, antifungal, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is not well understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and replication of microorganisms. It has also been reported to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has been reported to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the growth and replication of microorganisms. It has also been reported to have anti-inflammatory properties, which may be due to its effect on the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential in other scientific research applications, such as in the field of materials science. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has been reported in the literature. The synthesis involves the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This compound is then reacted with 4-methyl-1,2,4-triazole-3-thiol to form 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. The final step involves the reaction of this compound with 2-methylphenylacetyl chloride to form 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide.

properties

Product Name

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[5-[1-(4-ethylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H26N4O2S/c1-5-17-10-12-18(13-11-17)28-16(3)21-24-25-22(26(21)4)29-14-20(27)23-19-9-7-6-8-15(19)2/h6-13,16H,5,14H2,1-4H3,(H,23,27)

InChI Key

RHBCMRSNXQTMOB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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